

# Application Notes and Protocols for the Analytical Detection of Lansoprazole N-oxide

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## Compound of Interest

Compound Name: *Lansoprazole N-oxide*

Cat. No.: *B194826*

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These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of Lansoprazole. The following sections provide detailed methodologies for the detection and quantification of **Lansoprazole N-oxide**, a known impurity and degradation product of Lansoprazole.

## Introduction

Lansoprazole is a widely used proton pump inhibitor that suppresses gastric acid production.<sup>[1]</sup> During its synthesis and storage, or as a result of degradation, several impurities can form, one of which is **Lansoprazole N-oxide**.<sup>[2][3]</sup> The presence of such impurities can impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are crucial for the accurate detection and quantification of **Lansoprazole N-oxide**.<sup>[4]</sup>

This document outlines a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method suitable for the analysis of Lansoprazole and its related substances, including **Lansoprazole N-oxide**.

## Analytical Method: Stability-Indicating UHPLC

A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its degradation products and impurities. The following UHPLC method has been validated for the separation and quantification of Lansoprazole and its related compounds, including **Lansoprazole N-oxide**.<sup>[4]</sup>

## Chromatographic Conditions

The separation of Lansoprazole and **Lansoprazole N-oxide** can be achieved using a reversed-phase UHPLC method with the following conditions:

Parameter	Specification
Column	Hypersil Gold C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water
Mobile Phase B	Acetonitrile: Water: Triethylamine (80:20:0.005, v/v/v), pH adjusted to 7.0 with orthophosphoric acid
Gradient Elution	A gradient program should be employed for optimal separation.
Flow Rate	0.3 mL/min
Detection Wavelength	285 nm
Column Temperature	40 °C
Injection Volume	2 µL

## Method Validation Summary

The UHPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

Validation Parameter	Result
Linearity (Lansoprazole N-oxide)	Regression Coefficient ( $r^2$ ) = 0.9996 over 25%-150% of the targeted concentration.
Precision (%RSD)	< 2%
Accuracy (% Recovery)	Within acceptable limits.
Specificity	The method is able to separate Lansoprazole N-oxide from Lansoprazole and other related substances.

## Experimental Protocols

### Preparation of Standard Solutions

#### 3.1.1. Lansoprazole N-oxide Stock Solution (100 µg/mL)

- Accurately weigh approximately 10 mg of **Lansoprazole N-oxide** reference standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.

#### 3.1.2. Lansoprazole Stock Solution (1 mg/mL)

- Accurately weigh approximately 25 mg of Lansoprazole reference standard.
- Transfer to a 25 mL volumetric flask.
- Dissolve in and dilute to volume with the diluent.

#### 3.1.3. Working Standard and Calibration Curve Solutions

- Prepare a series of calibration curve solutions by diluting the **Lansoprazole N-oxide** stock solution to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity level.

- Prepare a working standard solution containing Lansoprazole and **Lansoprazole N-oxide** at a known concentration to check system suitability.

## Preparation of Sample Solutions

- For bulk drug analysis, accurately weigh a suitable amount of the Lansoprazole sample and dissolve it in the diluent to achieve a final concentration within the validated range of the method.
- For dosage form analysis (e.g., capsules), take a representative sample of the formulation, extract the drug substance with a suitable solvent, and dilute to the appropriate concentration.
- Filter all sample solutions through a 0.22  $\mu\text{m}$  syringe filter before injection into the UHPLC system.

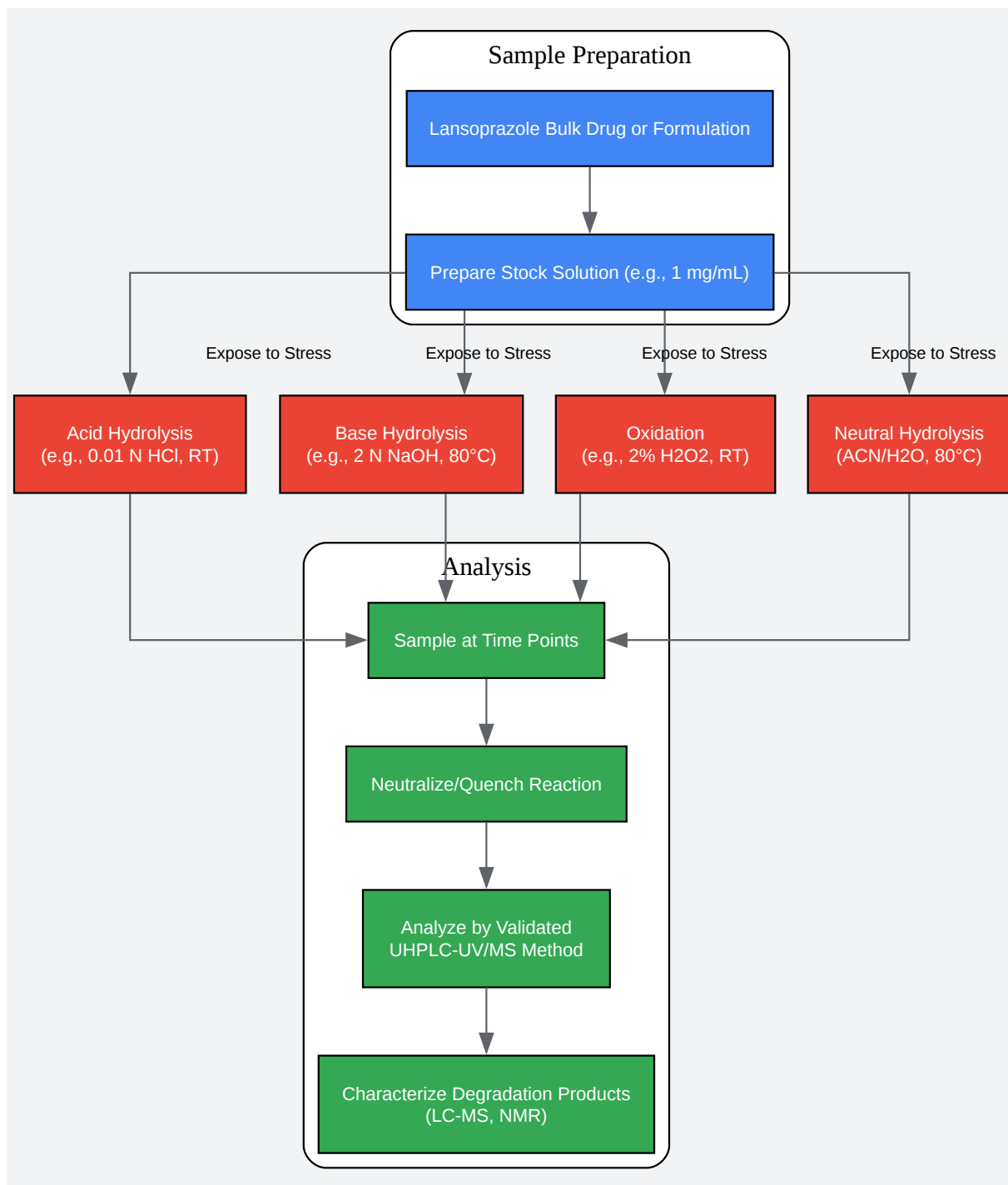
## System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution. The system is deemed suitable for use if the following criteria are met:

- Resolution: The resolution between the Lansoprazole and **Lansoprazole N-oxide** peaks should be greater than 2.0.
- Tailing Factor: The tailing factor for the Lansoprazole and **Lansoprazole N-oxide** peaks should be less than 2.0.
- Theoretical Plates: The number of theoretical plates for both peaks should be greater than 2000.
- Reproducibility: The relative standard deviation (%RSD) for replicate injections of the standard solution should be less than 2.0%.

## Forced Degradation Studies Workflow

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Lansoprazole is known to degrade under acidic, basic, oxidative, and photolytic stress conditions.



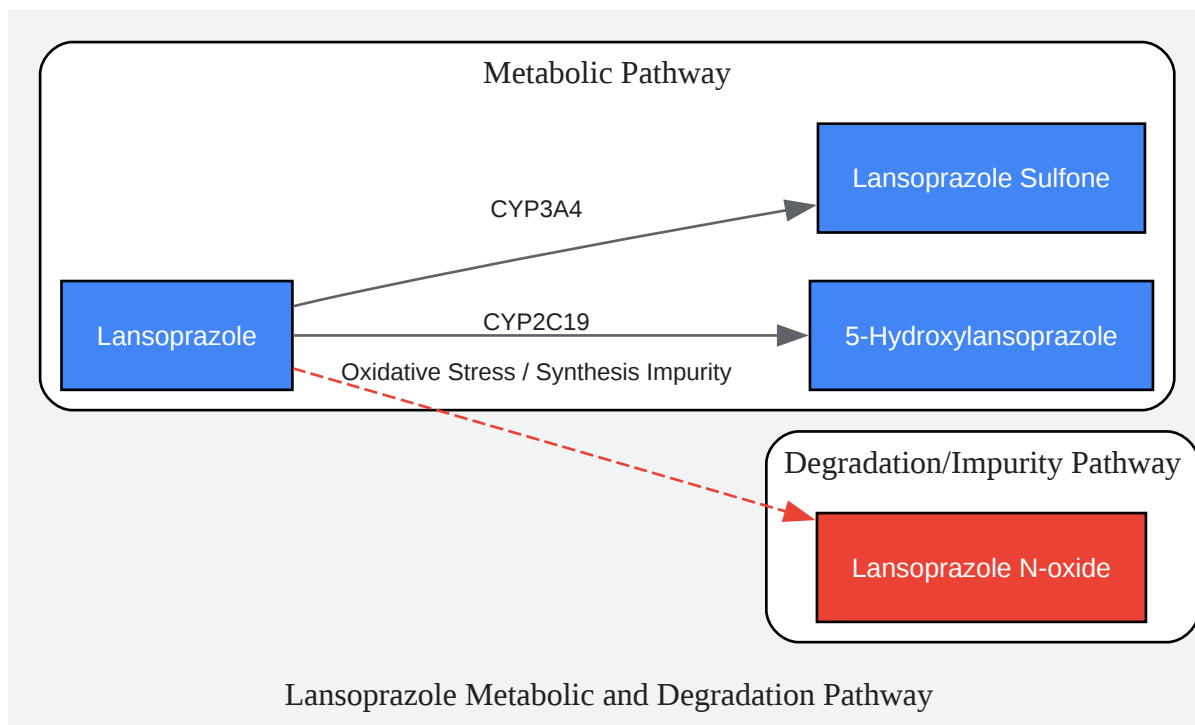
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Workflow for Forced Degradation Study of Lansoprazole.

## Lansoprazole Metabolic and Degradation Pathway

Lansoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4, to form 5-hydroxylansoprazole and lansoprazole sulfone, respectively.

**Lansoprazole N-oxide** is a known process-related impurity and can also be formed under oxidative stress conditions.



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